molecular formula C8H9NO2 B1591785 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol CAS No. 104535-37-7

3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol

Cat. No. B1591785
CAS RN: 104535-37-7
M. Wt: 151.16 g/mol
InChI Key: OMQHSWHJETUHBX-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol is a chemical compound with the molecular formula C8H9NO2 . It is a solid substance and has a molecular weight of 151.16 . The IUPAC name for this compound is 3,4-dihydro-2H-1,4-benzoxazin-6-ol .


Synthesis Analysis

There are several methods for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol. One method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature . Another method uses a one-pot three-component reaction .


Molecular Structure Analysis

The InChI code for 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol is 1S/C8H9NO2/c10-6-1-2-8-7 (5-6)9-3-4-11-8/h1-2,5,9-10H,3-4H2 . This indicates the presence of a benzene ring and an oxazine ring in the structure.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in a one-pot three-component reaction to produce 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 151.16 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.34 . It is very soluble with a solubility of 1.51 mg/ml .

Scientific Research Applications

Antioxidant Activity

The compound has been used in the synthesis of heterocyclic Schiff base ligands and their metal complexes, which have shown significant antioxidant activity . The antioxidant ability of these compounds was examined by DPPH and ABTS assays .

Antimicrobial Activity

The synthesized compounds, including 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol, have demonstrated excellent antimicrobial activities against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans .

Anti-inflammatory Activity

The compounds synthesized from 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol have shown anti-inflammatory activities. These activities were evaluated by serial dilution and egg albumin assays .

Antiproliferative Activity

A series of new molecules having 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives were synthesized and evaluated for their in vitro antiproliferative activity against MCF-7, HeLa, A-549, and DU-145 cancer cell lines .

Kinase Inhibition

Some of the synthesized compounds showed promising activity against CDK5/P25 kinase with 66% and 70% inhibitions, respectively .

Antifungal Activity

The compound has been found to have broad biological activity, including antifungal activity .

Anti-HIV Activity

3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol has also been associated with anti-HIV activity .

Anticonvulsant Activity

The compound has been linked to anticonvulsant activity, making it a potential candidate for the development of new anticonvulsant drugs .

Safety and Hazards

The compound has a GHS07 signal word of warning . The hazard statements associated with it are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

Further optimization and mechanism studies on this chemotype are underway . This suggests that there is ongoing research into the properties and potential applications of 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol.

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-6-1-2-7-8(5-6)11-4-3-9-7/h1-2,5,9-10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQHSWHJETUHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598579
Record name 3,4-Dihydro-2H-1,4-benzoxazin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104535-37-7
Record name 3,4-Dihydro-2H-1,4-benzoxazin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (6 g, 36.36 mmol) in THF (50 mL) BH3-THF (150 mL, 254.54 mmol) was slowly added at RT. The resulting reaction was stirred for 4 h at 60° C. before water (5 mL) was added. The solution was concentrated in vacuo and purified with column chromatography using 100% CH2Cl2→25%→50% 90:10:1 CH2Cl2:MeOH:NH4OH to yield the title compound. MS (ESI, pos. ion) m/z: 152 (M+1). Mass calc'd for C8H9NO2: 151.06.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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